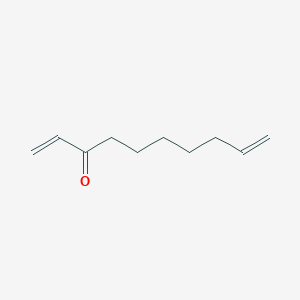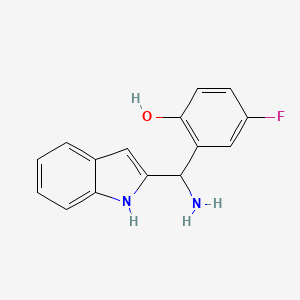
2-(Amino(1H-indol-2-yl)methyl)-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is a synthetic organic compound that features an indole moiety, a fluorinated phenol, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 2-nitrotoluene, the indole ring can be constructed through a Fischer indole synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group can be introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichlorodicyanoquinone (DDQ)
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety could play a key role in these interactions due to its ability to participate in hydrogen bonding and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-[Amino(2-indolyl)methyl]-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-[Amino(2-indolyl)methyl]-4-bromophenol: Similar structure but with a bromine atom instead of fluorine.
(S)-2-[Amino(2-indolyl)methyl]-4-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can impart unique properties such as increased metabolic stability and altered electronic properties, which can be advantageous in drug design.
Eigenschaften
Molekularformel |
C15H13FN2O |
|---|---|
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
2-[amino(1H-indol-2-yl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C15H13FN2O/c16-10-5-6-14(19)11(8-10)15(17)13-7-9-3-1-2-4-12(9)18-13/h1-8,15,18-19H,17H2 |
InChI-Schlüssel |
CNJHYEIMNMQSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(C3=C(C=CC(=C3)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


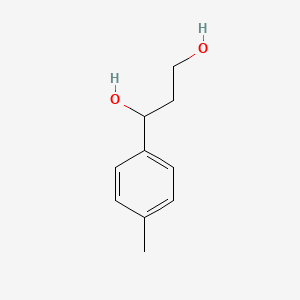
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
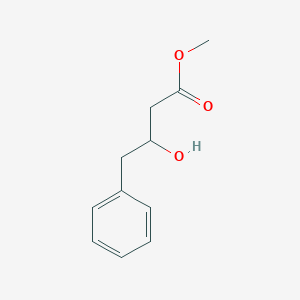

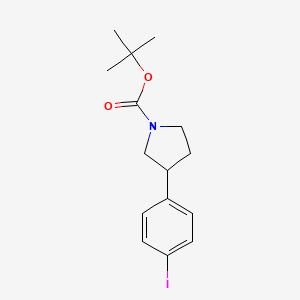
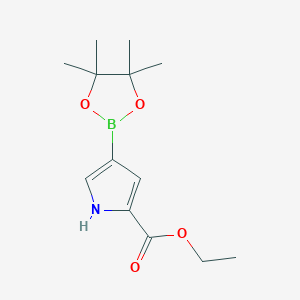
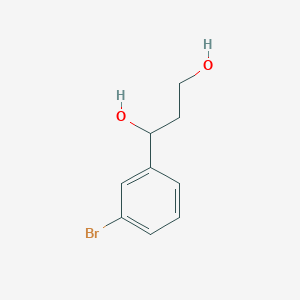


![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)
![2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13673960.png)
